
Everolimus O-Silyl Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
An impurity of Everolimus. Everolimus inhibits cytokine-mediated lymphocyte proliferation.
科学的研究の応用
Role of Everolimus O-Silyl Impurity
1. Stability and Degradation Pathways
Research on this compound is crucial for understanding the degradation pathways of everolimus. The formation of this impurity typically occurs through hydrolytic reactions that cleave the lactone ring in everolimus's structure. Factors such as pH, temperature, and moisture can influence this degradation process. By studying these pathways, scientists can improve the formulation stability and shelf life of everolimus-containing products.
2. Safety and Efficacy Assessment
The presence of impurities like this compound can potentially affect the safety and efficacy of pharmaceutical formulations. Investigating whether this impurity possesses any pharmacological activity or adverse effects is essential for ensuring drug quality. Research indicates that this compound exhibits significantly lower biological activity—up to 100 times less than everolimus—suggesting it does not contribute meaningfully to the therapeutic effects of the drug .
3. Analytical Method Development
The detection and quantification of this compound are vital for maintaining the purity standards of pharmaceutical products. Researchers focus on developing specific and sensitive analytical methods to monitor this impurity during drug development and manufacturing processes. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for this purpose.
Case Study 1: Stability Analysis
A study analyzed the stability of everolimus formulations under varying conditions (temperature, humidity) to assess the formation rates of this compound. The results indicated that higher humidity levels significantly increased impurity formation, highlighting the need for controlled storage conditions for everolimus products.
Case Study 2: Pharmacokinetics
In a pharmacokinetic study involving patients with non-small cell lung cancer treated with a combination of docetaxel and everolimus, researchers monitored the levels of both everolimus and its impurities over time. Findings suggested that while everolimus maintained therapeutic levels, the concentration of this compound remained low, indicating minimal impact on overall drug efficacy .
特性
CAS番号 |
159351-68-5 |
---|---|
分子式 |
C59H97NO14Si |
分子量 |
1072.5 g/mol |
IUPAC名 |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/b18-16+,21-17+,38-22+,42-32+/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1 |
InChIキー |
OCAIMYVVCQFDKI-JFPHMNFRSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)/C)O)OC)C)C)/C)OC |
正規SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC |
外観 |
White to Off-White Solid |
melting_point |
>93 °C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
42-O-tert-Butyldimethylsilyloxyethyl Rapamycin; 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。